molecular formula C12H15NO2 B1475040 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1803598-24-4

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B1475040
CAS No.: 1803598-24-4
M. Wt: 205.25 g/mol
InChI Key: ODQNXDWKMPHFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it has been observed to alter metabolic fluxes within cells, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses . Additionally, it can induce changes in the expression of genes involved in oxidative stress responses, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions can lead to changes in metabolic fluxes and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and cellular responses to stress .

Properties

IUPAC Name

4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQNXDWKMPHFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=C(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 3
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.